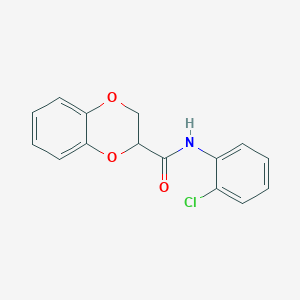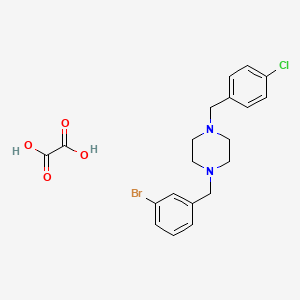
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate, also known as BOP, is a chemical compound used in organic chemistry as a coupling reagent for peptide synthesis. BOP is a white crystalline solid that is soluble in most organic solvents, including methanol, dichloromethane, and acetonitrile. BOP is a popular choice for peptide synthesis due to its high coupling efficiency and low racemization rate.
作用机制
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate works by activating the carboxyl group on the C-terminal amino acid of the peptide, allowing it to react with the amino group on the N-terminal amino acid of the next peptide in the chain. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is a phosphonium-based reagent that activates the carboxyl group through a nucleophilic attack by the phosphonium ion.
Biochemical and Physiological Effects:
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.
实验室实验的优点和局限性
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate has several advantages over other coupling reagents, including high coupling efficiency, low racemization rate, and low toxicity. However, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is not suitable for all peptide synthesis reactions, as it may be incompatible with certain amino acids or peptide sequences. Additionally, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is relatively expensive compared to other coupling reagents.
未来方向
There are several areas of future research related to 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate and peptide synthesis. One area of interest is the development of new coupling reagents that are more efficient and have lower toxicity than 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate. Another area of interest is the development of new methods for peptide synthesis, such as microwave-assisted peptide synthesis or flow-based peptide synthesis. Additionally, there is ongoing research into the use of peptides as therapeutics for a variety of diseases, including cancer and autoimmune disorders. The development of new peptides and peptide-based drugs will require the continued advancement of peptide synthesis techniques, including the use of coupling reagents like 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.
合成方法
The synthesis of 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate involves the reaction of benzylamine with ethyl 2-bromo-2-phenylacetate to form benzyl 2-bromo-2-phenylacetate. This intermediate is then reacted with ethyl 2-pyrrolidone-1,2-dicarboxylate in the presence of triethylamine to form 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.
科学研究应用
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is commonly used in peptide synthesis as a coupling reagent. Peptides are short chains of amino acids that play important roles in many biological processes, including enzyme catalysis, hormone regulation, and cell signaling. Peptide synthesis is a critical tool for studying the structure and function of peptides and proteins. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is used in solid-phase peptide synthesis, a technique that allows for the synthesis of peptides on a solid support, which simplifies purification and allows for the synthesis of large peptides.
属性
IUPAC Name |
1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(17-10-5-2-6-11-17)15-26-20(24)18-12-7-13-22(18)21(25)27-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIMIUVNQXUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112589.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5112595.png)

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112606.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)

